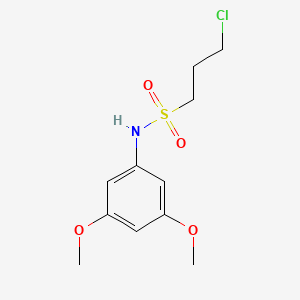
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxy, methoxy, and carboximidoyl chloride groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with hydroxylamine and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloride group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the carboximidoyl chloride group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-3-pyridinecarboximidoyl chloride: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-3-pyridinecarboximidoyl chloride: Lacks the hydroxy group, which can influence its chemical behavior.
N-Hydroxy-6-methoxy-2-pyridinecarboximidoyl chloride: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both hydroxy and methoxy groups, along with the carboximidoyl chloride moiety, allows for diverse chemical transformations and interactions.
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
N-hydroxy-6-methoxypyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3 |
Clave InChI |
VTWDULKIWHXWNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C(=NO)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 5-ethyl-6-oxo-6,7-dihydro-furo[2,3-f]indole-7-carboxylate](/img/structure/B8444019.png)




